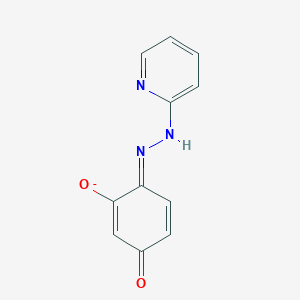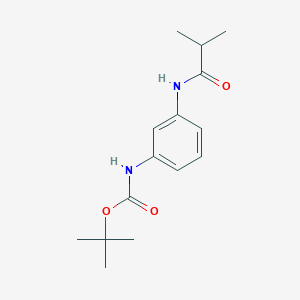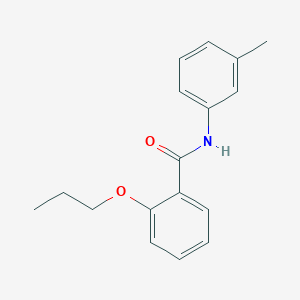![molecular formula C19H23N3O2 B268789 N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268789.png)
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential applications in various fields of scientific research.
作用机制
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide acts as a TSPO ligand by binding to a specific site on the protein located on the outer mitochondrial membrane. The binding of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide to TSPO has been shown to modulate various cellular processes, such as calcium signaling, oxidative stress, and apoptosis. The exact mechanism of action of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide is still not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been found to attenuate neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit tumor growth and metastasis in various cancer models. However, the exact mechanisms underlying these effects are still not fully understood, and further research is needed to determine the therapeutic potential of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide in these conditions.
实验室实验的优点和局限性
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has several advantages as a research tool, such as its high affinity and specificity for TSPO, its non-invasive imaging capabilities, and its ability to modulate various cellular processes. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life, its potential toxicity at high doses, and the lack of standardized protocols for its synthesis and use.
未来方向
There are several potential future directions for research on N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide. One area of interest is the development of more potent and selective TSPO ligands with longer half-lives and fewer side effects. Another area of interest is the use of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide as a therapeutic agent in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide, as well as its potential interactions with other cellular proteins and pathways.
合成方法
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoyl chloride with dipropylamine, followed by the reaction of the resulting amide with isonicotinic acid. The final product is obtained after purification using column chromatography.
科学研究应用
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been widely used as a radioligand for TSPO imaging in various preclinical and clinical studies. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, and its expression has been found to be upregulated in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide has been shown to selectively bind to TSPO with high affinity, making it a useful tool for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET).
属性
产品名称 |
N-{4-[(dipropylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
分子式 |
C19H23N3O2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-[4-(dipropylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2/c1-3-13-22(14-4-2)19(24)16-5-7-17(8-6-16)21-18(23)15-9-11-20-12-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI 键 |
DSGPQKGZGKVXLX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

